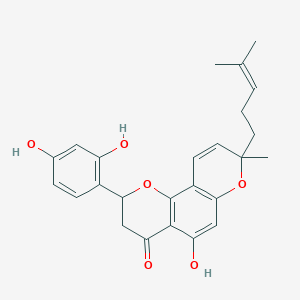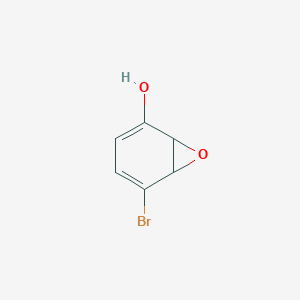
4-Bromophenol-2,3-epoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromophenol-2,3-epoxide is an epoxide.
4-Bromophenol-2, 3-epoxide belongs to the class of organic compounds known as epoxides. Epoxides are compounds containing a cyclic ether with three ring atoms(one oxygen and two carbon atoms).
Applications De Recherche Scientifique
Oxidation in Water Treatment
4-Bromophenol-2,3-epoxide is relevant in the context of water treatment. Studies have explored its oxidation kinetics and the formation of potentially harmful byproducts. For instance, Luo et al. (2019) investigated the oxidation of 2,4-bromophenol (a related compound) in water treatment, examining the formation of bromate and brominated polymeric products during UV/persulfate and UV/hydrogen peroxide processes. They highlighted the importance of understanding these reactions due to the enhanced toxicological effects of the byproducts compared to the bromophenols precursors (Luo et al., 2019).
Synthesis of Chemical Compounds
4-Bromophenol-2,3-epoxide is also significant in the synthesis of various chemical compounds. Li et al. (2014) reported on the regioselective synthesis of 2,3-dihydrobenzodioxepinone from 2-bromophenols and epoxides, utilizing palladium-catalyzed carbonylation. This highlights its role in facilitating complex chemical reactions (Li et al., 2014).
Interaction with Metal Complexes
The interaction of 4-Bromophenol-2,3-epoxide with metal complexes has been studied, particularly in the context of CO2 fixation. Ikiz et al. (2015) synthesized new ligands and their metal complexes, using them as catalysts for the chemical fixation of CO2 into cyclic carbonates using epoxides (Ikiz et al., 2015).
Antioxidant Properties
Research by Olsen et al. (2013) has shown that bromophenols, including compounds related to 4-Bromophenol-2,3-epoxide, exhibit antioxidant activity. They isolated bromophenols from the red algae Vertebrata lanosa and demonstrated their potent antioxidant effects in cellular assays (Olsen et al., 2013).
Photocatalytic Degradation
Absalan et al. (2017) investigated the photocatalytic degradation of bromophenol blue, a compound related to 4-Bromophenol-2,3-epoxide, using NiTiO3 nanoparticles under UV and visible light irradiation. Their study is significant for understanding the degradation processes of bromophenols in environmental contexts (Absalan et al., 2017).
Biochemical Reactions
Fretland and Omiecinski (2000) explored the role of epoxide hydrolases in biochemical reactions involving epoxides like 4-Bromophenol-2,3-epoxide. They discussed how these enzymes catalyze the hydration of epoxides to less reactive intermediates, highlighting the significance of these processes in biological systems (Fretland & Omiecinski, 2000).
Propriétés
Nom du produit |
4-Bromophenol-2,3-epoxide |
|---|---|
Formule moléculaire |
C6H5BrO2 |
Poids moléculaire |
189.01 g/mol |
Nom IUPAC |
5-bromo-7-oxabicyclo[4.1.0]hepta-2,4-dien-2-ol |
InChI |
InChI=1S/C6H5BrO2/c7-3-1-2-4(8)6-5(3)9-6/h1-2,5-6,8H |
Clé InChI |
NIXDKVLCYSTGRG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2C(O2)C(=C1)Br)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



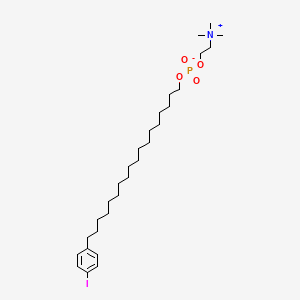
![2-[4-(4-{[Benzyl(3-methanesulfonamido-2-methylphenyl)amino]methyl}phenoxy)phenoxy]acetic acid](/img/structure/B1246180.png)



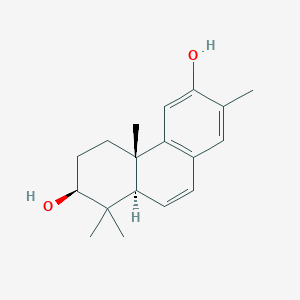
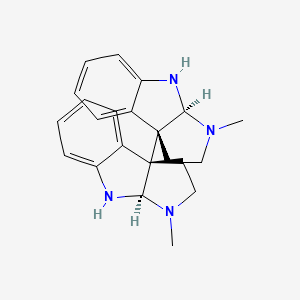
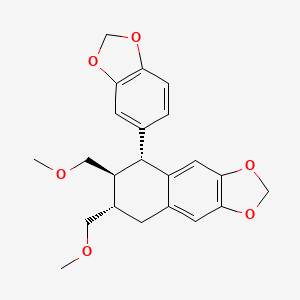
![4-[[(6aS)-2-methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]-N-[2-[(1R,12S)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]butanamide](/img/structure/B1246195.png)

